molecular formula C12H14N2O4 B12615295 2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate CAS No. 914785-94-7

2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate

Cat. No.: B12615295
CAS No.: 914785-94-7
M. Wt: 250.25 g/mol
InChI Key: GUNGCOIXSOZDCM-QMMMGPOBSA-N
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Description

2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate is an organic compound with a complex structure that includes both amino and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate typically involves the reaction of benzoic acid derivatives with amino acid derivatives under controlled conditions. One common method involves the use of chloroacetic acid amide in the presence of dimethylformamide, which facilitates the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-oxoethyl 4-bromobenzoate
  • 2-Amino-2-oxoethyl 4-nitrobenzoate
  • 2-Amino-2-oxoethyl 4-aminobenzoate monohydrate

Uniqueness

2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate is unique due to its specific combination of amino and benzoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise molecular interactions .

Properties

CAS No.

914785-94-7

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl] benzoate

InChI

InChI=1S/C12H14N2O4/c1-8(11(13)16)14-10(15)7-18-12(17)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,16)(H,14,15)/t8-/m0/s1

InChI Key

GUNGCOIXSOZDCM-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)COC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C(=O)N)NC(=O)COC(=O)C1=CC=CC=C1

Origin of Product

United States

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